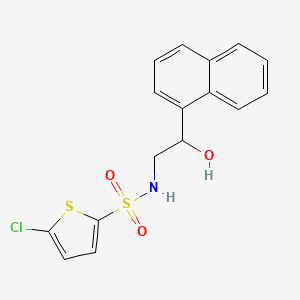

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as NTDA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. NTDA is a sulfanylacetamide derivative of purine, which has been synthesized using a multi-step process.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Medicinal Chemistry

- The enzyme inhibition activity of sulfonamide derivatives, including N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, was studied, indicating potential anti-inflammatory and anti-diabetic applications. These compounds showed significant lipoxygenase and α-glucosidase inhibition, suggesting further evaluation for in vivo activity could determine their potential as drugs (Abbasi et al., 2015).

Anticancer Properties

- Research on N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide derivatives has explored their cytotoxic activity against cancer cell lines. Some derivatives exhibited potent cytotoxic activity, indicating potential for cancer therapy. The compounds induced apoptosis and cell cycle arrest at the G1 phase, suggesting a new lead in antiviral agent development (Hamad et al., 2010).

Electrochemical Applications

- N-substituted naphthalene diimide salts, including derivatives of the chemical , have been prepared and used as organic electrode materials in lithium batteries. These derivatives demonstrate stable electrochemical activity, highlighting their potential in energy storage technologies (Lakraychi et al., 2017).

Environmental and Microbial Degradation

- Studies on naphthalene dioxygenase, an enzyme that catalyzes the degradation of naphthalene, including insights into its activation and regulation, provide valuable information for bioremediation efforts. This research underscores the enzyme's role in environmental cleanup and the biodegradation of hazardous compounds (Wolfe et al., 2001).

Supramolecular Chemistry and Material Science

- The synthesis, properties, and applications of naphthalene diimides, including core-substituted derivatives, have been extensively reviewed. These compounds have applications in supramolecular chemistry, sensors, and material science, highlighting their versatility in creating novel functional systems (Kobaisi et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide are currently unknown

Mode of Action

It is known that the compound was synthesized via the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole .

Biochemical Pathways

The biochemical pathways affected by N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide are currently unknown

Action Environment

Environmental factors that could influence the action, efficacy, and stability of N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide are currently unknown

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves the reaction of 1-naphthylamine with 2,6-dioxopurine-8-thiol in the presence of acetic anhydride and triethylamine to form the intermediate compound, which is then reacted with N-(2-chloroethyl)acetamide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "1-naphthylamine", "2,6-dioxopurine-8-thiol", "acetic anhydride", "triethylamine", "N-(2-chloroethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: 1-naphthylamine is reacted with acetic anhydride and triethylamine in a solvent such as dichloromethane to form the corresponding acetylated derivative.", "Step 2: The acetylated derivative is then reacted with 2,6-dioxopurine-8-thiol in the presence of triethylamine and a solvent such as dichloromethane to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with N-(2-chloroethyl)acetamide and potassium carbonate in a solvent such as dimethylformamide to yield the final product, N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide." ] } | |

Número CAS |

897453-51-9 |

Fórmula molecular |

C20H19N5O3S |

Peso molecular |

409.46 |

Nombre IUPAC |

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

InChI |

InChI=1S/C20H19N5O3S/c1-23-17-16(18(27)25(3)20(28)24(17)2)22-19(23)29-11-15(26)21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,21,26) |

Clave InChI |

JQNIFUADZBGGDE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2753359.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2753363.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)